3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Pitavastatin Intermediate Analysis

3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester (CAS 1346600-53-0) is a pentadeuterated analog of methyl 3-cyclopropyl-3-oxopropanoate, a β-keto ester intermediate in the synthesis of the HMG-CoA reductase inhibitor pitavastatin. The compound bears five deuterium atoms specifically located on the cyclopropyl ring (1,2,2,3,3-pentadeuteriocyclopropyl), producing a nominal mass shift of +5 Da relative to the unlabeled parent (147.18 vs.

Molecular Formula C7H10O3
Molecular Weight 147.185
CAS No. 1346600-53-0
Cat. No. B586018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester
CAS1346600-53-0
SynonymsMethyl 3-Cyclopropyl-3-oxopropionate-d5;  Methyl 2-(Cyclopropylcarbonyl)acetate-d5;  β-Oxo-cyclopropanepropanoic-d5 Acid Methyl Ester; 
Molecular FormulaC7H10O3
Molecular Weight147.185
Structural Identifiers
SMILESCOC(=O)CC(=O)C1CC1
InChIInChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3/i2D2,3D2,5D
InChIKeyRIJWDPRXCXJDPK-WHVBSWTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester (CAS 1346600-53-0): Isotopically Labeled Pitavastatin Intermediate for Quantitative LC-MS Workflows


3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester (CAS 1346600-53-0) is a pentadeuterated analog of methyl 3-cyclopropyl-3-oxopropanoate, a β-keto ester intermediate in the synthesis of the HMG-CoA reductase inhibitor pitavastatin [1]. The compound bears five deuterium atoms specifically located on the cyclopropyl ring (1,2,2,3,3-pentadeuteriocyclopropyl), producing a nominal mass shift of +5 Da relative to the unlabeled parent (147.18 vs. 142.15 g/mol) . It is supplied as a colorless oil with reported chemical purity ≥95% as determined by GC, and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) or reference standard in LC-MS/MS-based quantification of pitavastatin-related analytes and impurities in pharmaceutical quality control and bioanalytical method validation [2].

Why Unlabeled Methyl 3-Cyclopropyl-3-oxopropanoate Cannot Substitute for the d5 Isotopologue in Quantitative Bioanalysis


In LC-MS/MS quantitative workflows, stable isotope-labeled internal standards (SIL-IS) are the regulatory expectation for achieving acceptable accuracy and precision, as recommended by FDA and EMA bioanalytical method validation guidelines [1]. The unlabeled parent compound (CAS 32249-35-7) co-elutes with the target analyte and cannot be distinguished by mass spectrometry, making it fundamentally unsuitable as an internal standard for its own quantification. While structural analog internal standards such as rosuvastatin have been employed for pitavastatin bioanalysis, they exhibit different extraction recovery, ionization efficiency, and chromatographic retention compared to the analyte, introducing matrix effect biases that SIL-IS approaches are specifically designed to overcome [2]. The d5 label on the cyclopropyl ring provides a +5 Da mass shift sufficient to avoid isotopic cross-talk with the native analyte while maintaining near-identical physicochemical behavior—a balance that fewer than five deuterium labels or labels placed on exchangeable positions cannot reliably deliver [3].

Quantitative Differentiation Evidence: 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester vs. Key Comparators


Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Baseline-Resolved Quantification vs. Unlabeled Analyte

The target compound incorporates five deuterium atoms on the cyclopropyl ring (1,2,2,3,3-pentadeuteriocyclopropyl), generating a nominal molecular weight of 147.18 g/mol compared to 142.15 g/mol for the unlabeled methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) . This +5.03 Da mass difference ensures baseline mass spectrometric separation from the native analyte in both full-scan and selected reaction monitoring (SRM) modes. By comparison, a d4-labeled analog would produce only a +4 Da shift, which may be insufficient to avoid isotopic cross-contribution from the native analyte's M+2 and M+4 natural abundance isotopologues in complex biological matrices . The strategic placement of deuterium on the non-exchangeable cyclopropyl ring positions ensures label retention during sample preparation, unlike labels on α-carbonyl positions that are susceptible to H/D back-exchange under acidic or basic conditions [1].

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Pitavastatin Intermediate Analysis

Chemical Purity Specification: Comparative Vendor-Reported Purity Levels for Procurement Decision-Making

Vendor-reported chemical purity for 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester (CAS 1346600-53-0) ranges from 95% (Chemenu, Cat. CM327556) to NLT 98% (MolCore, Cat. MC758474) , as determined by GC. In comparison, the unlabeled analog methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) is routinely available at ≥96.0% (GC) from major suppliers including TCI America and Fisher Scientific, with some vendors offering ≥98.5% (GC) . The deuterated compound is additionally supplied by Toronto Research Chemicals (Cat. C988777) as a reference standard under ISO-certified quality systems, a classification not typically applied to the unlabeled bulk intermediate . While both forms meet general synthetic utility thresholds, the availability of the d5 compound from ISO 17034-accredited standard manufacturers provides documented traceability for regulatory submissions.

Chemical Purity Quality Control Vendor Specification Comparison

Functional Role Differentiation: Internal Standard vs. Synthetic Intermediate—Divergent Procurement Specifications

The unlabeled methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) is established as a synthetic reagent in pitavastatin manufacturing, specifically in the cyclization step with 2-amino-4'-fluorobenzophenone to construct the quinoline core [1]. In contrast, the d5 isotopologue (CAS 1346600-53-0) is catalogued by Pharmaffiliates under 'pharmaceutical standards, stable isotopes' alongside pitavastatin impurity reference materials, explicitly positioning it as an analytical standard rather than a bulk synthetic intermediate [2]. Pitavastatin impurity profiling methods routinely employ deuterated standards with structurally distinct mass tags; for instance, pitavastatin-quinolin-3-methyl carboxylate-D5 and pitavastatin-D5 impurity standards both utilize a +5 Da shift for impurity tracking . The d5 methyl ester shares this mass tag strategy, making it fit-for-purpose in impurity fate-and-purge studies and intermediate residual solvent analysis where unlabeled reagent use would generate false negatives.

Internal Standard Pitavastatin Quality Control Pharmaceutical Impurity Analysis

Deuterium Label Location: Non-Exchangeable Cyclopropyl Ring vs. Alternative Labeling Positions

The five deuterium atoms in 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester occupy the cyclopropyl ring positions (C1, C2, C2, C3, C3), all of which are carbon-bound and non-exchangeable under standard bioanalytical sample preparation conditions including protein precipitation with acids, liquid-liquid extraction at variable pH, and solid-phase extraction . This contrasts with deuterated internal standards bearing labels on α-carbonyl or heteroatom positions, where H/D back-exchange rates can reach 5-30% during typical workflows, compromising quantification accuracy [1]. Pitavastatin-d4 internal standards, while commonly used for plasma quantification, place deuterium on the heptenoic acid side chain rather than the cyclopropyl ring, resulting in a different fragmentation pattern and potential differential matrix effects [2]. The cyclopropyl-anchored labeling of the d5 methyl ester intermediate ensures that the mass tag remains intact through both sample preparation and MS/MS fragmentation, a critical requirement when the compound serves as a surrogate internal standard for structurally related pitavastatin intermediates or impurities that share the cyclopropyl-β-keto ester substructure.

H/D Back-Exchange Stability Isotopic Label Integrity Sample Preparation Robustness

Physical Property Equivalence: Density and Chromatographic Behavior Parity with Unlabeled Analog

The unlabeled methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) exhibits a density of 1.174 g/mL at 20°C, a boiling point of 193°C, and a LogP (XLogP3) of 0.4 [1]. While specific experimentally measured density and boiling point values for the d5 isotopologue are not published in peer-reviewed literature, the canonical SMILES identity (COC(=O)CC(=O)C1CC1) and molecular framework are identical to the unlabeled compound, and deuterium isotope effects on liquid density and boiling point for a C7 molecule with five deuterium atoms are predicted to be <0.5% . This near-identical physicochemical profile is the mechanistic basis for co-elution in reversed-phase LC and matched extraction recovery in protein precipitation and liquid-liquid extraction—properties that structural analog internal standards (e.g., rosuvastatin used as IS for pitavastatin in some methods) fundamentally cannot achieve due to divergent LogP, pKa, and molecular volume [2]. The d5 compound is reported as a colorless oil soluble in chloroform, dichloromethane, and ethyl acetate, matching the solubility profile of the unlabeled analog .

Co-Elution Matrix Effect Matching Extraction Recovery

Procurement-Driven Application Scenarios for 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester


Internal Standard for LC-MS/MS Quantification of Pitavastatin Synthetic Intermediates and Process Impurities

In pharmaceutical QC laboratories supporting pitavastatin API manufacturing, the d5 methyl ester serves as a SIL-IS for quantifying residual unlabeled methyl 3-cyclopropyl-3-oxopropanoate in reaction monitoring and final API purity assessment. The +5 Da mass shift enables selected reaction monitoring (SRM) transitions free from native analyte interference, while cyclopropyl ring-anchored deuteration ensures label integrity through the acidic/basic conditions of sample workup . This application is directly supported by Pharmaffiliates' catalog classification of the compound as a pharmaceutical standard co-listed with pitavastatin impurity reference materials [1].

Reference Standard for Method Validation in ANDA and DMF Regulatory Submissions

Generic drug developers filing Abbreviated New Drug Applications (ANDAs) for pitavastatin calcium require validated analytical methods for intermediate and impurity quantification. The availability of 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester from ISO-certified standard manufacturers such as Toronto Research Chemicals (Cat. C988777) and MolCore provides the documented lot-specific purity, isotopic enrichment, and stability data required for method validation reports submitted to regulatory agencies . This contrasts with procurement of the unlabeled reagent, which typically lacks the full characterization package expected in a regulatory submission environment [1].

Metabolic Fate and Degradation Pathway Tracing in Pitavastatin Forced Degradation Studies

When conducting ICH Q1A forced degradation studies on pitavastatin drug substance, deuterated intermediates enable mass spectrometric tracking of cyclopropyl-β-keto ester fragment release under oxidative, thermal, and hydrolytic stress conditions. The d5 compound's distinct mass signature allows unambiguous differentiation between degradation products originating from the cyclopropyl-bearing intermediate substructure and those arising from unrelated molecular domains . This application leverages the demonstrated role of deuterated pitavastatin impurity standards (e.g., pitavastatin-quinolin-3-methyl carboxylate-D5) in stability-indicating method development [1].

Surrogate Internal Standard for Structurally Related β-Keto Ester Intermediates Across Statin Synthetic Chemistry Programs

Beyond pitavastatin, the cyclopropyl-β-keto ester moiety is a recurring structural motif in statin intermediate chemistry. The d5 methyl ester can function as a surrogate SIL-IS for LC-MS quantification of structurally related 3-cyclopropyl-3-oxopropanoate esters and their downstream quinoline derivatives, provided that co-elution and ionization parity are experimentally verified . This broader applicability is grounded in the general principle that SIL-IS compounds sharing the core functional group architecture with the analyte class provide superior method ruggedness compared to structurally unrelated internal standards [1].

Quote Request

Request a Quote for 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.